molecular formula C6H12N2O3 B1587853 D-alanyl-D-alanine CAS No. 923-16-0

D-alanyl-D-alanine

Cat. No. B1587853
CAS RN: 923-16-0
M. Wt: 160.17 g/mol
InChI Key: DEFJQIDDEAULHB-QWWZWVQMSA-N
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Description

D-alanyl-D-alanine is a dipeptide comprising D-alanine with a D-alanyl residue attached to the α-nitrogen . It is a component of bacterial peptidoglycan and forms an important target for the development of antibacterial drugs . It is found in the stem termini of peptidoglycan side-chain pentapeptide found in the cell walls of gram-positive bacteria .


Synthesis Analysis

D-alanine—D-alanine ligase (Ddl) catalyzes the ATP-driven ligation of two D-alanine (D-Ala) molecules resulting in the formation of D-alanyl-D-alanine dipeptide . Inhibition of Ddl prevents bacterial growth, which makes this enzyme an attractive and viable target for searching effective antimicrobial drugs . The overexpression of the ald, dal, and ddl genes in Bacillus licheniformis induced high levels of intracellular L/D-alanine and D-alanyl-D-alanine, accelerating cell proliferation .


Molecular Structure Analysis

Comparative molecular modeling studies of D-Alanine:D-alanine ligase have been conducted . The model generated via MODELLER was found to be the best among all predicted structures .


Chemical Reactions Analysis

D-alanine—D-alanine ligase (EC 6.3.2.4) is an enzyme that catalyzes the chemical reaction ATP + 2 D-alanine rightleftharpoons ADP + phosphate + D-alanyl-D-alanine . Thus, the two substrates of this enzyme are ATP and D-alanine, whereas its 3 products are ADP, phosphate, and D-alanyl-D-alanine .


Physical And Chemical Properties Analysis

D-alanyl-D-alanine is a white to off-white powder . It is a substrate used to study kinetics of UDPMurNAc-tripeptide D-alanyl-D-alanine-adding (ligase) enzyme .

Scientific Research Applications

1. Role in Bacterial Growth and Biofilm Formation

D-Alanyl-D-alanine (D-Ala-D-Ala) is crucial in the growth and biofilm formation of bacteria like Streptococcus mutans. This process involves the conversion of L-alanine to D-alanine by alanine racemase and the formation of D-alanyl-D-alanine by D-alanine-D-alanine ligase, which is essential for cell wall peptidoglycan synthesis (Qiu et al., 2016). The inhibition of D-Ala metabolism in S. mutans has significant effects on bacterial growth and biofilm formation, highlighting its potential as a target for dental caries treatment.

2. Involvement in Peptidoglycan Synthesis

D-Alanyl-lipoteichoic acid (D-alanyl-LTA) plays a vital role in the growth and development of gram-positive organisms. The biosynthesis of D-alanyl-LTA involves the enzymic activation of D-alanine for its transfer to lipoteichoic acid (LTA), a process facilitated by D-alanyl carrier protein (Dcp) (Heaton & Neuhaus, 1994). This process is crucial for modulating the net anionic charge in the cell wall.

3. Target for Antibacterial Agents

D-Alanine-D-alanine ligase (DDL) is a key enzyme in bacterial peptidoglycan synthesis, making it an important drug target for the development of antibacterial agents (Tran et al., 2016). Inhibition of DDL can prevent the formation of the D-alanyl-D-alanine dipeptide, an essential precursor of bacterial peptidoglycan.

4. Application in Biosynthetic Engineering

D-Alanine is used in biosynthetic engineering for the fermentative production of dipeptides like l-Alanyl-l-Glutamine, an important compound in clinical and nutritional applications. This processinvolves the expression of enzymes such as l-amino acid α-ligase, which catalyzes the formation of dipeptides in an ATP-dependent manner (Tabata & Hashimoto, 2007).

5. Potential Use in Drug Development

D-Alanyl-D-alanine ligase inhibitors, such as (3-amino-2-oxoalkyl)phosphonic acids and their analogues, have been synthesized as potential inhibitors of bacterial D-alanine:D-alanine ligase. These compounds, despite lacking significant antibacterial activity, have shown effectiveness in ligase inhibition, suggesting potential for novel antibacterial agent design (Chakravarty et al., 1989).

6. Importance in Imaging and Disease Diagnosis

D-Alanine-derived radiotracers have been developed for positron emission tomography (PET), exploiting the unique metabolic feature of bacteria in incorporating d-amino acids into peptidoglycan. These tracers, such as d-[3-11C]Alanine, show accumulation in living bacteria and have potential for clinical translation in diagnosing various infections (Parker et al., 2020).

Safety And Hazards

D-alanyl-D-alanine should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

D-alanyl-D-alanine ligase is an effective target for drug development to combat against Mycobacterium tuberculosis (Mtb), which threatens human health globally . The overexpression of ald, dal, and ddl genes amplified the production of lichenysin, pulcherrimin, and nattokinase . This work delineated the importance of the L/D-alanine and D-alanyl-D-alanine synthesis to the cell growth and the high production of bio-products, and provided an effective strategy for producing bio-products .

properties

IUPAC Name

(2R)-2-[[(2R)-2-aminopropanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(9)8-4(2)6(10)11/h3-4H,7H2,1-2H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJQIDDEAULHB-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601016947
Record name D-Alanyl-D-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Alanyl-D-alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-alanyl-D-alanine

CAS RN

923-16-0
Record name D-Alanyl-D-alanine
Source CAS Common Chemistry
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Record name D-Alanyl-D-alanine
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Record name D-Alanyl-D-alanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-ALANYL-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
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Record name D-Alanyl-D-alanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003459
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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